molecular formula C21H14N4O2 B11122550 2-(3-Nitrophenyl)-4,6-diphenyl-1,3,5-triazine CAS No. 7753-05-1

2-(3-Nitrophenyl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B11122550
CAS No.: 7753-05-1
M. Wt: 354.4 g/mol
InChI Key: MPVJHWOGTWPIIR-UHFFFAOYSA-N
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Description

nitrophenyltriazine , belongs to the class of organic compounds known as nitrobenzenes. Its chemical structure features a phenyl functional group, a carboxylic acid functional group, and a nitro functional group. This compound has applications in both organic synthesis and herbicide development .

Preparation Methods

Synthesis:: The synthetic route for 2-(3-nitrophenyl)-4,6-diphenyl-1,3,5-triazine involves the nitration of phenylacetic acid. The reaction proceeds as follows:

  • Nitration of phenylacetic acid with a nitrating agent (e.g., nitric acid) yields 2-(3-nitrophenyl)acetic acid.
  • Cyclization of 2-(3-nitrophenyl)acetic acid forms the desired triazine compound.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.

Chemical Reactions Analysis

Reactions::

    Reductive Cyclization: Complete reduction of 2-(3-nitrophenyl)acetic acid yields anilines, which readily cyclize to form lactams.

    Partial Reductive Cyclization: Using weaker reducing agents, hydroxamic acids can be formed from the acid. Both processes find utility in the synthesis of biologically active molecules.

Common Reagents and Conditions::
  • Nitration: Nitric acid (HNO~3~)
  • Reduction: Various reducing agents (e.g., zinc, ammonium chloride)

Major Products:: The primary product is 2-(3-nitrophenyl)-4,6-diphenyl-1,3,5-triazine itself, which serves as a versatile intermediate.

Scientific Research Applications

2-(3-Nitrophenyl)-4,6-diphenyl-1,3,5-triazine finds applications in:

    Organic Synthesis: As a protecting group for primary alcohols.

    Heterocycle Formation: Precursor for various heterocycles used in drug discovery and materials science.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets and pathways relevant to its intended use.

Comparison with Similar Compounds

While 2-(3-nitrophenyl)-4,6-diphenyl-1,3,5-triazine is unique in its structure, other related compounds include:

  • Phenylacetic acid
  • 4-nitrophenylacetic acid
  • 4-nitrophenol
  • 2-nitrodiphenylamine

Properties

CAS No.

7753-05-1

Molecular Formula

C21H14N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

2-(3-nitrophenyl)-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C21H14N4O2/c26-25(27)18-13-7-12-17(14-18)21-23-19(15-8-3-1-4-9-15)22-20(24-21)16-10-5-2-6-11-16/h1-14H

InChI Key

MPVJHWOGTWPIIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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